4-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]morpholine
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Overview
Description
4-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]morpholine is an organic compound that features a morpholine ring substituted with a 4-chloro-3-(trifluoromethyl)benzenesulfonyl group. This compound is known for its utility in various chemical reactions and industrial applications due to its unique structural properties.
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been shown to have analgesic effects , suggesting they may interact with pain receptors or related pathways.
Mode of Action
Based on the analgesic effects observed in similar compounds , it can be inferred that the compound may interact with its targets to modulate pain signaling, leading to a reduction in perceived pain.
Biochemical Pathways
Given the analgesic effects of similar compounds , it’s plausible that this compound may influence pathways related to pain perception and signal transduction.
Result of Action
Based on the observed analgesic effects of similar compounds , it can be inferred that the compound may lead to a decrease in pain perception at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]morpholine typically involves the reaction of 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride with morpholine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with enhanced reaction conditions to maximize efficiency and yield. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
4-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]morpholine undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines or alcohols.
Oxidation and reduction: The compound can participate in redox reactions, although these are less common.
Coupling reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like triethylamine, nucleophiles such as amines, and solvents like dichloromethane. The reactions are typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions yield sulfonamide or sulfonate ester derivatives .
Scientific Research Applications
4-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]morpholine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate ester derivatives.
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its ability to form stable sulfonamide bonds.
Industry: The compound is used in the production of dyes, pesticides, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-(trifluoromethyl)benzenesulfonyl chloride: This compound is a precursor in the synthesis of 4-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]morpholine and shares similar reactivity.
4-Chloro-3-(trifluoromethyl)benzylamine: Another related compound with similar structural features but different reactivity and applications.
Uniqueness
This compound is unique due to its combination of a morpholine ring and a sulfonyl chloride group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of complex organic molecules and in various industrial applications .
Properties
IUPAC Name |
4-[4-chloro-3-(trifluoromethyl)phenyl]sulfonylmorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClF3NO3S/c12-10-2-1-8(7-9(10)11(13,14)15)20(17,18)16-3-5-19-6-4-16/h1-2,7H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGAIDUXBJLCOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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